molecular formula C11H17Cl2FN2 B13579126 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride

Cat. No.: B13579126
M. Wt: 267.17 g/mol
InChI Key: TVFSZHLBNIFKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Phenylpiperazine-Based Pharmacophores

The phenylpiperazine scaffold has served as a cornerstone in medicinal chemistry since its initial characterization in the mid-20th century. Early studies on 1-phenylpiperazine (1-PP) revealed its capacity to modulate monoaminergic systems, acting as a modestly selective norepinephrine releasing agent (NRA) with secondary effects on serotonin and dopamine pathways. This foundational work established phenylpiperazine as a rigid analog of amphetamine, providing a template for structural diversification. By the 1980s, researchers began exploring substitutions on the phenyl ring to enhance target selectivity, leading to derivatives such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP).

The introduction of fluorinated aromatic systems marked a pivotal shift in the 2000s, driven by advances in synthetic methodologies and computational docking studies. For instance, Sun et al. demonstrated that fluorinated phenylpiperazine derivatives could achieve nanomolar-range inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, with compound 3p exhibiting IC~50~ values below 100 nM in A549 lung adenocarcinoma cells. These developments underscored the scaffold’s adaptability to both central nervous system (CNS) and oncology targets, laying the groundwork for specialized derivatives like 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride.

Privileged Scaffold Utilization in Central Nervous System-Targeted Therapeutics

Piperazine’s status as a privileged scaffold stems from its ability to adopt multiple protonation states under physiological conditions, enabling favorable interactions with G protein-coupled receptors (GPCRs) and ion channels. In CNS drug design, the incorporation of fluorinated aromatic substitutions—such as the 4-fluoro-2-methyl group in 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride—enhances blood-brain barrier (BBB) penetration while maintaining metabolic stability.

Comparative studies of piperazine-containing antitumor agents revealed that unsubstituted piperazine rings exhibit superior activity in breast cancer (T47D) and leukemia (K562) cell lines compared to morpholine or pyrrolidine analogs. This trend extends to CNS targets, where the scaffold’s conformational flexibility allows optimal positioning within receptor binding pockets. For example, phenylpiperazine derivatives with electron-withdrawing groups (e.g., -F, -CF~3~) demonstrate enhanced affinity for serotonin and dopamine transporters, a property leveraged in the design of atypical antipsychotics.

Rational Design Strategies for Enhanced NK1 Receptor Antagonism

Neurokinin-1 (NK1) receptor antagonism represents a key therapeutic avenue for emesis, depression, and chronic pain. Rational design of 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride incorporates three strategic elements:

  • Fluorine Substitution : The 4-fluoro group reduces metabolic oxidation at the para position, prolonging plasma half-life. This modification also introduces electrostatic interactions with hydrophobic residues in the NK1 receptor’s transmembrane domain.
  • Methyl Group at C-2 : Steric hindrance from the 2-methyl group restricts rotational freedom, favoring a bioactive conformation that aligns with the receptor’s orthosteric site.
  • Dihydrochloride Salt Formation : Enhanced aqueous solubility facilitates intravenous administration in preclinical models, addressing limitations of earlier phenylpiperazine bases.

Docking simulations of analogous compounds, such as glycyrrhetic acid-piperazine derivative 41 , reveal that aryl substitutions improve van der Waals contacts with subpocket residues, achieving IC~50~ values of 0.35 µM against kinase targets. These insights directly inform the optimization of 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride for NK1 applications.

Lead Optimization of Fluorinated Aromatic Substitutions

Lead optimization efforts for fluorinated phenylpiperazines prioritize balancing potency, selectivity, and physicochemical properties. Key findings include:

Substitution Pattern Target Activity (IC~50~) Selectivity Ratio
4-Fluoro-2-methyl 8.2 nM (EGFR) 12.4 (Tumor/Normal)
3-Trifluoromethyl 15.7 nM (VEGFR2) 9.8
2-Methoxy 23.4 nM (5-HT~1A~) 4.3

The 4-fluoro-2-methyl configuration emerges as superior due to its synergistic effects on lipophilicity (clogP = 2.1) and polar surface area (PSA = 32 Ų), parameters critical for CNS penetration. Additionally, fluorine’s electronegativity stabilizes adjacent methyl groups against oxidative metabolism, as evidenced by the 13-hour plasma half-life of camptothecin-piperazine conjugate 57 .

Comparative Analysis with Structurally Analogous Piperazine Derivatives

Structural analogs of 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride highlight the impact of substitution patterns on biological activity:

  • 1-(3,4-Dichlorophenyl)piperazine : Exhibits potent α~1~-adrenergic receptor antagonism (IC~50~ = 0.78 µM) but suffers from hepatotoxicity due to reactive metabolite formation.
  • 1-(4-Methoxyphenyl)piperazine (pMeOPP) : Demonstrates serotonin-releasing properties but lacks fluorination-driven metabolic stability.
  • Combretastatin-A4-piperazine conjugates : Achieve tubulin inhibition at IC~50~ = 83 nM (MCF-7 cells) but require bulky substituents that limit BBB permeability.

In contrast, the 4-fluoro-2-methyl derivative’s compact structure and balanced physiochemical profile position it as a versatile candidate for further development across CNS and oncology indications.

Properties

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.17 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C11H15FN2.2ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H

InChI Key

TVFSZHLBNIFKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Conversion to 4-Fluoro-2-methylbenzonitrile (Key Intermediate)

A commercially viable and efficient process for preparing 4-fluoro-2-methylbenzonitrile is described in patent WO2016024224A1. This involves:

  • Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime using hydroxylamine hydrochloride and a base such as N,N-diisopropylethylamine in ethanol at 20–25°C.
  • Subsequent dehydration of the benzaldoxime to 4-fluoro-2-methylbenzonitrile using sodium bisulphate monohydrate in toluene at 110–115°C.
  • Isolation of the nitrile by crystallization from toluene and hexane mixtures.

This method avoids hazardous reagents and lachrymatory intermediates, making it suitable for scale-up and industrial synthesis.

Step Reagents/Conditions Temperature Solvent Notes
1 Hydroxylamine hydrochloride, base (DIPEA) 20–25°C Ethanol Formation of benzaldoxime
2 Sodium bisulphate monohydrate 110–115°C Toluene Dehydration to benzonitrile
3 Crystallization Ambient Toluene/hexane Purification of nitrile intermediate

Formation of the Piperazine Derivative

The key step in synthesizing 1-(4-fluoro-2-methylphenyl)piperazine involves coupling the substituted phenyl intermediate with piperazine.

Nucleophilic Substitution or Amination

  • The 4-fluoro-2-methylphenyl moiety can be introduced onto the piperazine ring via nucleophilic aromatic substitution or through reaction of a suitable halogenated or activated phenyl intermediate with piperazine.
  • For example, reaction of 4-fluoro-2-methylbenzenethiol derivatives with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether yields phenylpiperazine derivatives.
  • Subsequent modifications such as sulfonylation can be performed to introduce further functional groups if required.

Example Synthetic Procedure from Literature

A study on phenylpiperazine derivatives (J. Pesticide Sci., 2021) describes:

  • Starting from 2-fluoro-4-methylaniline, acetylation followed by sulfonyl chloride formation and reduction yields 4-fluoro-5-amino-2-methylbenzenethiol.
  • This thiol is alkylated with trifluoroethyl iodide, then reacted with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine core.
  • Final purification and functional group modifications are done, confirming structures by ^1H NMR and melting point analysis.

Conversion to Dihydrochloride Salt

  • The free base 1-(4-fluoro-2-methylphenyl)piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This salt formation improves compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

Stage Description Key Reagents/Conditions Outcome
1. Intermediate synthesis 4-Fluoro-2-methylbenzaldehyde → 4-fluoro-2-methylbenzonitrile Hydroxylamine HCl, DIPEA, ethanol; Na bisulphate monohydrate, toluene, 110–115°C Pure nitrile intermediate
2. Piperazine coupling Reaction of phenyl intermediate with piperazine Bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether Phenylpiperazine derivative
3. Salt formation Free base to dihydrochloride salt HCl in solvent 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride

Research Findings and Analysis

  • The described processes emphasize mild reaction conditions, avoidance of toxic reagents, and scalable methods suitable for industrial synthesis.
  • The use of sodium bisulphate monohydrate for dehydration is a safer alternative to traditional reagents like phosphorus pentoxide or concentrated sulfuric acid.
  • The piperazine coupling step is versatile and allows for structural modifications, as demonstrated in related phenylpiperazine derivatives with varied functional groups.
  • Analytical characterization by ^1H NMR and melting point determination confirms the chemical identity and purity at each stage.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Phenylpiperazine Derivatives: 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a crucial intermediate in synthesizing phenylpiperazine derivatives . These derivatives have a wide range of applications, especially in developing new therapeutic agents .
  • Acaricidal Activity: Phenylpiperazine derivatives, synthesized using 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride, have demonstrated significant acaricidal activity against Tetranychus urticae (two-spotted spider mite) . Research has focused on creating derivatives with enhanced efficacy against various mite species .
  • PARP Inhibitors: This compound is used in creating Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are significant in treating various diseases, including cancers, vascular and cardiovascular diseases, metabolic diseases, inflammatory diseases, reperfusion injuries, ischemic conditions, and neurodegenerative diseases .

Case Studies

  • Acaricidal Activity Against Mites: In a study, 33 new phenylpiperazine derivatives were synthesized and tested for acaricidal activity against Tetranychus urticae . The derivatives were created through sequential reactions, including sulfonylation, reduction, alkylation, cyclization, and N-substitution reactions of phenylpiperazines . One compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, exhibited the highest activity against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . This compound also showed good activity against both adults and eggs of T. urticae .
  • NK1 Receptor Antagonists: 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is used in synthesizing NK1 receptor antagonists . One notable compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), was identified as a potent and selective NK1 receptor antagonist with appropriate pharmacokinetic properties and in vivo activity .

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride with structurally related piperazine derivatives, emphasizing substituent variations, therapeutic uses, and pharmacological profiles.

Compound Name Substituents Therapeutic Use/Activity Key Findings References
1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride 4-Fluoro-2-methylphenyl Not explicitly stated (inference: potential CNS or cardiovascular agent) Structural similarity to Trimetazidine and antihistamines suggests possible receptor modulation. N/A
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Antianginal, cardioprotective Reduces oxidative stress and apoptosis in ischemia/reperfusion injury via JAK-STAT pathway inhibition.
Cetirizine dihydrochloride 4-Chlorophenyl-benzyl, ethoxyacetic acid Antihistamine (H1 receptor antagonist) Blocks histamine receptors; used in allergies. High purity (≥98%) confirmed via HPLC.
1-(2-Fluorobenzyl)piperazine dihydrochloride 2-Fluorobenzyl Not explicitly stated (likely CNS-targeted) Structural analogs (e.g., TFMPP) act as 5-HT1B/1C agonists, suppressing locomotor activity in rats.
GBR 12783 dihydrochloride Diphenylmethoxyethyl, phenylpropenyl Dopamine reuptake inhibitor (IC50: 1.8 nM) Highly selective for dopamine transporters; used in neuropharmacology studies.
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) m-Trifluoromethylphenyl 5-HT1B/1C receptor agonist Suppresses locomotor activity in rats; effects blocked by 5-HT antagonists.

Key Structural Differences

  • Fluorine Position : The target compound’s 4-fluoro group contrasts with 2-fluorobenzyl (e.g., 1-(2-Fluorobenzyl)piperazine dihydrochloride) and meta-trifluoromethyl (TFMPP) substituents, altering electronic effects and steric interactions with receptors .
  • Methyl vs. Methoxy Groups : Unlike Trimetazidine’s 2,3,4-trimethoxybenzyl group, the target compound’s 2-methyl substituent may reduce polarity, enhancing blood-brain barrier penetration .

Pharmacological and Toxicological Insights

  • Receptor Selectivity : Piperazine derivatives with halogenated aryl groups (e.g., TFMPP, cetirizine) exhibit specificity for serotonin or histamine receptors, while alkyl or methoxy substituents (e.g., Trimetazidine) correlate with cardioprotective effects .
  • Toxicity : Piperazine dihydrochloride derivatives can form mutagenic N-nitroso compounds in vivo when combined with nitrites, as shown in rodent studies . This risk necessitates careful formulation and long-term safety evaluations.

Biological Activity

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant pharmacological properties.

Chemical Structure and Properties

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a 4-fluoro-2-methylphenyl group. The structural formula can be represented as follows:

C10H13Cl2FN\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{F}\text{N}

This compound exhibits a dihydrochloride salt form, enhancing its solubility and stability in physiological conditions.

Research indicates that compounds with piperazine moieties often interact with various neurotransmitter receptors. Specifically, 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride has been studied for its role as a NK(1) receptor antagonist , which implicates it in modulating neurokinin signaling pathways involved in pain perception and other physiological processes .

Key Mechanisms:

  • Inhibition of Neurokinin Receptors: The compound shows significant affinity for NK(1) receptors, which are involved in pain and anxiety pathways.
  • PARP Inhibition: Preliminary studies suggest that this compound may also inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair and cancer cell proliferation . This dual action could position it as a candidate for cancer therapeutics.

Biological Activity and Pharmacological Effects

The biological activity of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride has been assessed through various pharmacological evaluations:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NK(1) Receptor AntagonismReduced pain response in animal models
PARP InhibitionDecreased tumor growth rates in xenograft models
CytotoxicityInduced apoptosis in cancer cell lines
Neuroprotective EffectsPotential reduction in neurodegenerative symptoms

Case Studies

A notable case study involved the evaluation of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride in a murine model of cancer. The compound was administered to mice with xenografted tumors. Results indicated a significant reduction in tumor size compared to controls, attributed to its PARP inhibition activity .

In another study focused on pain management, the administration of this compound led to a marked decrease in nociceptive behavior in rodents, demonstrating its potential utility as an analgesic agent through NK(1) receptor antagonism .

Pharmacokinetic Profile

The pharmacokinetic properties of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride have been characterized through various studies. Key findings include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Moderate volume of distribution indicating good tissue penetration.
  • Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall pharmacological profile.
  • Excretion : Renal excretion predominates, necessitating caution in patients with renal impairment.

Q & A

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Ligand Design : Introduce carboxylate or pyridyl groups via N-alkylation or Suzuki coupling.
  • Crystallography : Characterize MOF structures using single-crystal XRD to confirm porosity and metal coordination (e.g., Zn2+^{2+} or Cu2+^{2+}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.